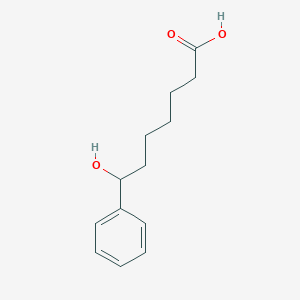

7-Hydroxy-7-phenylheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPXRSLMPOWIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575774 | |

| Record name | 7-Hydroxy-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122114-99-2 | |

| Record name | 7-Hydroxy-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Hydroxy-7-phenylheptanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-7-phenylheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary alcohol attached to a phenyl group, separated by a flexible six-carbon aliphatic chain. This unique architecture makes it a valuable building block in various fields of chemical synthesis. The carboxylic acid moiety allows for conjugation to other molecules through amide or ester linkages, while the hydroxyl group provides a site for further functionalization or can influence the molecule's solubility and hydrogen-bonding properties. Its structural relative, 7-phenylheptanoic acid, is noted for its potential applications in organic synthesis and medicinal chemistry due to its hydrophobic and reactive characteristics[1]. The addition of a hydroxyl group in the 7-position introduces a chiral center and expands its potential utility as an intermediate for more complex, stereospecific targets in drug discovery and materials science.

This guide provides an in-depth, field-proven methodology for the synthesis of this compound. We will depart from a rigid template to present a logical and efficient two-step synthetic strategy. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system. This document will detail the complete synthesis, purification, and rigorous spectroscopic characterization of the target compound, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The design of an efficient synthetic route is paramount. Our retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the phenyl ring and the heptanoic acid backbone as a key disconnection point.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the molecule can be constructed from a precursor, 7-oxo-7-phenylheptanoic acid. This keto-acid can, in turn, be synthesized via a classic Friedel-Crafts acylation reaction between benzene and a suitable derivative of heptanedioic acid, such as its mono-acid chloride[2]. The final step involves the selective reduction of the ketone to the desired tertiary alcohol.

This two-step approach is chosen for its reliability, high yields, and the commercial availability of the starting materials. The Friedel-Crafts acylation is a robust method for forming aryl-ketone linkages, and the subsequent reduction of the ketone with a mild reducing agent like sodium borohydride (NaBH₄) is highly selective and efficient, leaving the carboxylic acid group intact.

Synthesis Protocols and Experimental Workflow

The overall workflow from starting materials to the final characterized product is depicted below. This process involves two main reaction stages followed by purification and comprehensive analysis.

Caption: Overall experimental workflow for the synthesis and characterization.

Step 1: Synthesis of 7-Oxo-7-phenylheptanoic acid

This step employs the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to create the carbon-phenyl bond[2]. Heptanedioic acid is first converted to its more reactive mono-acid chloride derivative using thionyl chloride (SOCl₂). This acylating agent then reacts with benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to form the aryl ketone.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Heptanedioic acid | 160.17 | 16.0 g | 0.10 | |

| Thionyl chloride | 118.97 | 9.0 mL (14.8 g) | 0.12 | Use in fume hood |

| Benzene | 78.11 | 100 mL | - | Anhydrous, solvent |

| Aluminum chloride | 133.34 | 32.0 g | 0.24 | Anhydrous, handle with care |

| Hydrochloric acid | 36.46 | ~100 mL | - | 6M solution |

| Ethyl acetate | 88.11 | ~200 mL | - | For extraction |

Step-by-Step Protocol

-

Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine heptanedioic acid (16.0 g, 0.10 mol) and thionyl chloride (9.0 mL, 0.12 mol). Heat the mixture gently to 50°C for 2 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude heptanedioyl mono-acid chloride.

-

Friedel-Crafts Reaction: In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in anhydrous benzene (100 mL). Cool the suspension to 0-5°C in an ice bath.

-

Slowly add the crude heptanedioyl mono-acid chloride to the cooled suspension over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL)[2].

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (100 mL portions).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 7-oxo-7-phenylheptanoic acid by recrystallization from a mixture of hexane and ethyl acetate to afford a white crystalline solid.

Step 2: Synthesis of this compound

The ketone functional group of the intermediate is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is a mild and safe reducing agent that does not affect the carboxylic acid group.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 7-Oxo-7-phenylheptanoic acid | 220.27 | 11.0 g | 0.05 | From Step 1 |

| Methanol | 32.04 | 150 mL | - | Anhydrous, solvent |

| Sodium borohydride | 37.83 | 2.8 g | 0.075 | Handle with care |

| Hydrochloric acid | 36.46 | As needed | - | 1M solution |

| Diethyl ether | 74.12 | ~200 mL | - | For extraction |

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 7-oxo-7-phenylheptanoic acid (11.0 g, 0.05 mol) in methanol (150 mL). Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (2.8 g, 0.075 mol) to the solution in small portions over 20 minutes, ensuring the temperature remains below 10°C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Work-up: Cool the mixture back to 0°C and carefully acidify with 1M HCl to a pH of ~2 to decompose the excess NaBH₄ and the borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue three times with diethyl ether (100 mL portions).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 30:70 and increasing to 50:50) to obtain the final product as a viscous oil or a low-melting solid.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted spectra are based on established chemical shift principles and data from similar structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | br s | 1H | H OOC- | Acidic proton, broad and downfield. |

| 7.25-7.40 | m | 5H | C₆H ₅- | Aromatic protons of the phenyl group. |

| 4.68 | t, J=6.5 Hz | 1H | Ph-CH (OH)- | Benzylic proton adjacent to the hydroxyl group. |

| ~3.5 | br s | 1H | -OH | Alcohol proton, signal may be broad. |

| 2.35 | t, J=7.5 Hz | 2H | -CH ₂-COOH | Protons alpha to the carboxylic acid. |

| 1.60-1.75 | m | 4H | Ph-CH(OH)-CH ₂- & -CH ₂-CH₂COOH | Methylene protons adjacent to the benzylic carbon and beta to the acid. |

| 1.30-1.50 | m | 4H | -(CH ₂)₂- | Remaining two methylene groups in the chain. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180.0 | C OOH | Carboxylic acid carbon. |

| ~145.0 | ipso-C | Quaternary aromatic carbon attached to the chain. |

| ~128.5 | ortho/meta-C | Aromatic CH carbons. |

| ~127.5 | para-C | Aromatic CH carbon. |

| ~125.5 | ortho/meta-C | Aromatic CH carbons. |

| ~74.5 | Ph-C H(OH)- | Carbon bearing the hydroxyl group. |

| ~38.0 | Ph-CH(OH)-C H₂- | Methylene carbon adjacent to the benzylic carbon. |

| ~34.0 | -C H₂-COOH | Methylene carbon alpha to the carboxylic acid. |

| ~29.0 | -(C H₂)₂- | Aliphatic chain carbons. |

| ~25.0 | -(C H₂)₂- | Aliphatic chain carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups: the carboxylic acid and the alcohol.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Sharp | Alcohol | O-H Stretch |

| 3300-2500 | Strong, Broad | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| 2980-2850 | Strong | Aliphatic C-H | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic Ring | C=C Stretch |

| ~1250 | Strong | Carboxylic Acid | C-O Stretch |

| ~1050 | Strong | Secondary Alcohol | C-O Stretch |

The presence of a very broad absorption from 3300-2500 cm⁻¹ and a strong carbonyl peak around 1710 cm⁻¹ are characteristic of a carboxylic acid dimer, while a sharper peak around 3400 cm⁻¹ indicates the alcohol O-H stretch[2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis. The analysis would typically be performed using electrospray ionization (ESI).

Predicted Mass Spectrometry Data (ESI-MS)

-

Molecular Weight: 222.28 g/mol

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z = 221.1

-

Expected Ion (Positive Mode): [M+Na]⁺ at m/z = 245.1

Predicted Fragmentation Pathway The fragmentation of this compound is expected to proceed through several key pathways, including dehydration (loss of H₂O) and alpha-cleavage adjacent to the hydroxyl group.

Caption: Predicted major fragmentation pathways for this compound.

A prominent fragment is expected at m/z 107, corresponding to the stable [C₆H₅CHOH]⁺ cation formed via alpha-cleavage. Another significant fragmentation would be the loss of water from the molecular ion, leading to a peak at m/z 204. These predicted patterns are based on established fragmentation rules for similar structures[4].

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Anhydrous aluminum chloride is also corrosive and reacts with moisture in the air. Benzene is a known carcinogen. Sodium borohydride is flammable and can react with acidic solutions to produce flammable hydrogen gas.

-

Waste Disposal: All organic and corrosive waste must be disposed of in appropriately labeled waste containers according to institutional guidelines.

Conclusion

This guide has detailed a robust and logical two-step synthesis for this compound, beginning with a Friedel-Crafts acylation to form the key keto-acid intermediate, followed by a selective ketone reduction. The protocols provided are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and Mass Spectrometry has been outlined, providing the necessary analytical framework to verify the structure and purity of the final product. The successful application of this methodology will yield a valuable bifunctional building block for further research and development in medicinal chemistry and materials science.

References

- BenchChem. (2025).

- SATHEE. (n.d.).

- PHARMD GURU. (n.d.). 28.

- Unknown. (n.d.).

- Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions.

- Dr. Richard Musgrave. (2017). Grignard Reactions of Lactones. YouTube.

- National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem.

- BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. BenchChem.

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. BenchChem.

- CymitQuimica. (n.d.). CAS 40228-90-8: 7-Phenylheptanoic acid.

- SIELC Technologies. (2018). 7-Oxoheptanoic acid.

- SpectraBase. (n.d.). 7-Phenylheptanoic acid - Optional[Vapor Phase IR] - Spectrum.

- Raman, C., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.

- Physical Chemistry Chemical Physics. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Hydroxy-7-phenylheptanoic Acid

Abstract

7-Hydroxy-7-phenylheptanoic acid (CAS No. 122114-99-2) is a bifunctional organic molecule incorporating a terminal carboxylic acid, a long aliphatic chain, and a secondary benzylic alcohol.[1][2][3] This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structural similarity to bioactive molecules and its potential as a versatile synthetic intermediate warrant a detailed examination of its physicochemical properties. This guide provides a comprehensive overview of the predicted physical and chemical characteristics of this compound, outlines a robust synthetic strategy, details expected spectral data for its characterization, and discusses its potential applications in drug development and beyond. The insights herein are grounded in established chemical principles and data from structurally analogous compounds to provide a reliable resource for scientific professionals.

Introduction and Molecular Structure

This compound is a derivative of heptanoic acid, featuring a phenyl substituent and a hydroxyl group at the C7 position. This structure imparts both hydrophilic (from the carboxylic acid and hydroxyl groups) and hydrophobic (from the phenyl ring and alkyl chain) characteristics, suggesting amphiphilic properties that could be valuable in various applications.

The molecule's systematic IUPAC name is this compound, and it is identified by the CAS Registry Number 122114-99-2.[1][2][3] Its molecular formula is C₁₃H₁₈O₃, corresponding to a molecular weight of approximately 222.28 g/mol .[1][2][3]

The presence of a chiral center at the C7 carbon, the site of the hydroxyl and phenyl groups, means that this compound can exist as two enantiomers, (R)-7-hydroxy-7-phenylheptanoic acid and (S)-7-hydroxy-7-phenylheptanoic acid, as well as in its racemic form. The stereochemistry could significantly influence its biological activity and interaction with other chiral molecules, a critical consideration in drug development.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₃H₁₈O₃ | Based on its chemical structure.[1][2][3] |

| Molecular Weight | 222.28 g/mol | Calculated from the molecular formula.[1][2][3] |

| Appearance | White to off-white solid | Similar to 7-oxo-7-phenylheptanoic acid, which is a white crystalline powder.[4] The hydroxyl and carboxylic acid groups would favor a solid state at room temperature. |

| Melting Point | > 85 °C | Expected to be higher than that of 7-oxo-7-phenylheptanoic acid (83-86 °C) due to the additional hydrogen bonding capacity of the hydroxyl group.[4] 7-Phenylheptanoic acid has a much lower melting point of 20 °C.[5] |

| Boiling Point | > 396 °C | Predicted to be significantly higher than that of 7-oxo-7-phenylheptanoic acid (396 °C) because the hydroxyl group allows for intermolecular hydrogen bonding, which requires more energy to overcome.[4] The boiling point of 7-phenylheptanoic acid is 356.5 °C.[5] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | The carboxylic acid and hydroxyl groups will impart some water solubility, but the long alkyl chain and phenyl ring will limit it. It is expected to be more water-soluble than 7-phenylheptanoic acid, which is described as insoluble in water.[5] |

| pKa | ~4.8 | The pKa should be very similar to that of 7-phenylheptanoic acid (predicted pKa of 4.77) as the hydroxyl and phenyl groups at the C7 position are too far from the carboxylic acid group to have a significant inductive effect.[5] |

Chemical Properties and Reactivity

This compound possesses three reactive sites: the carboxylic acid, the secondary alcohol, and the aromatic ring. This trifunctionality makes it a versatile building block in organic synthesis.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

-

Reduction: Can be reduced to the corresponding primary alcohol, 7-phenylheptane-1,7-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Salt Formation: Reacts with bases to form carboxylate salts.

-

-

Secondary Alcohol Group: The benzylic hydroxyl group can be:

-

Oxidized: Oxidation would yield the corresponding ketone, 7-oxo-7-phenylheptanoic acid.

-

Esterified or Etherified: The hydroxyl group can react with acyl chlorides or alkyl halides to form esters or ethers, respectively.

-

Dehydration: Under acidic conditions, elimination of water could lead to the formation of an alkene.

-

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The positions of substitution (ortho, meta, para) will be directed by the alkyl side chain.

Caption: Key reaction pathways of this compound.

Proposed Synthetic Workflow

A highly plausible and efficient route to synthesize this compound is through the selective reduction of the ketone in 7-oxo-7-phenylheptanoic acid. The precursor, 7-oxo-7-phenylheptanoic acid, is commercially available and can be synthesized by the oxidation of 7-phenylheptanoic acid.[4]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 7-Oxo-7-phenylheptanoic Acid

This protocol describes a general procedure for the reduction of the ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent that will not reduce the carboxylic acid.

-

Dissolution: Dissolve 7-oxo-7-phenylheptanoic acid (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Rationale: The alcoholic solvent is compatible with sodium borohydride, and cooling the reaction mixture helps to control the initial exothermic reaction.

-

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Rationale: A slight excess of NaBH₄ ensures the complete reduction of the ketone. Monitoring the reaction is crucial to determine the endpoint and avoid side reactions.

-

-

Quenching and Acidification: Cool the reaction mixture back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the resulting borate esters. The pH should be adjusted to ~2-3 to ensure the carboxylic acid is protonated.

-

Rationale: The acidic work-up is necessary to destroy the unreacted reducing agent and to protonate the alkoxide and carboxylate intermediates to yield the final product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

-

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Rationale: Washing with brine removes residual water and inorganic salts. Drying with Na₂SO₄ removes any remaining traces of water from the organic phase.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Rationale: Purification is essential to remove any unreacted starting material, by-products, and residual reagents to obtain the product in high purity.

-

Predicted Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the protons of the phenyl ring.

-

Benzylic Proton (CH-OH): A triplet or doublet of doublets around δ 4.6-4.8 ppm (1H), corresponding to the proton on the carbon bearing the hydroxyl and phenyl groups.

-

Aliphatic Protons:

-

A triplet around δ 2.2-2.4 ppm (2H) for the CH₂ group alpha to the carboxylic acid.

-

Multiplets in the range of δ 1.2-1.8 ppm for the remaining 8H of the methylene groups in the alkyl chain.

-

-

Hydroxyl and Carboxylic Acid Protons: Two broad singlets, one for the carboxylic acid proton (δ > 10 ppm, may not be observed in all solvents) and one for the alcohol proton (variable, δ 2-5 ppm). These peaks are D₂O exchangeable.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 13 distinct signals:

-

Carboxylic Carbonyl: A signal around δ 175-180 ppm.

-

Aromatic Carbons: Signals between δ 125-145 ppm.

-

Benzylic Carbon (C-OH): A signal around δ 70-75 ppm.

-

Aliphatic Carbons: Signals for the five methylene carbons in the aliphatic chain, typically in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the hydroxyl and carbonyl groups:

-

O-H Stretch (Alcohol): A broad peak around 3200-3500 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol and Carboxylic Acid): Strong bands in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 222 would be expected. Key fragmentation patterns would likely include:

-

Loss of water: A peak at m/z = 204 ([M-H₂O]⁺).

-

Loss of the carboxylic acid group: A peak at m/z = 177 ([M-COOH]⁺).

-

Alpha-cleavage: Cleavage of the bond between C6 and C7, leading to a stable benzylic cation at m/z = 107 ([C₆H₅CHOH]⁺).

-

McLafferty rearrangement: A characteristic fragmentation for carboxylic acids.

Potential Applications and Biological Significance

While specific biological activities for this compound have not been reported, its structural features suggest several areas of potential interest for drug development and research:

-

Pharmaceutical Intermediate: As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex drug candidates. Its precursor, 7-oxo-7-phenylheptanoic acid, is an intermediate in the synthesis of Seratrodast, a treatment for asthma.[4] This suggests that derivatives of this compound could also be explored for respiratory conditions.

-

Enzyme Inhibition: The parent compound, 7-phenylheptanoic acid, has been investigated for its ability to inhibit tryptophan indole lyase, an enzyme linked to the progression of chronic kidney disease.[3] The addition of a hydroxyl group could modify this activity, potentially leading to more potent or selective inhibitors.

-

Antimicrobial and Antioxidant Properties: The presence of a phenolic-like structure (benzylic alcohol) suggests that the compound might exhibit antioxidant or antimicrobial properties, areas where hydroxylated aromatic compounds are often active.

Conclusion

This compound is a molecule with significant untapped potential. Although direct experimental data is scarce, a comprehensive profile of its physical and chemical properties can be reliably predicted through the analysis of structurally related compounds. Its trifunctional nature makes it an attractive building block for synthetic chemists, and its structural similarity to known bioactive molecules provides a strong rationale for its exploration in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, characterize, and further investigate this promising compound.

References

-

001CHEMICAL. CAS No. 122114-99-2, this compound. Available at: [Link]

- Vertex AI Search. Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications.

-

LookChem. 7-PHENYLHEPTANOIC ACID. Available at: [Link]

-

PubChem. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016. Available at: [Link]

-

NIST WebBook. 7-Hydroxyheptanoic acid. Available at: [Link]

-

Aromalake Chemical Co., Ltd. This compound. Available at: [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxymitragynine

A Note on the Pivoted Topic: Initial research on "7-Hydroxy-7-phenylheptanoic acid" revealed a significant lack of available scientific literature regarding a direct mechanism of action. This compound is primarily documented as a chemical intermediate in the synthesis of the thromboxane A2 receptor antagonist, Seratrodast. To provide a guide that meets the depth and scientific integrity required, this document will focus on 7-hydroxymitragynine (7-OH) . This potent, naturally occurring alkaloid shares the "7-hydroxy" chemical feature and possesses a well-characterized and scientifically significant mechanism of action, making it a more relevant subject for an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] While it is a minor constituent of the plant's alkaloid profile, often comprising less than 2% of the total, it is a key active metabolite of the most abundant alkaloid, mitragynine.[1][2] In humans and animal models, mitragynine is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to form 7-OH.[3][4][5] This biotransformation is critical, as 7-OH is a significantly more potent agonist at the µ-opioid receptor (MOR) than its parent compound, and is considered a primary mediator of kratom's analgesic effects.[3][5][6]

The growing interest in 7-OH stems from its unique pharmacological profile. It acts as a potent partial agonist at the µ-opioid receptor, but with a distinct signaling bias that differentiates it from classical opioids like morphine.[3][7] This has led to its investigation as a potential lead compound for a new generation of analgesics with an improved safety profile, particularly concerning respiratory depression.[1] This guide will provide a detailed exploration of the molecular and cellular mechanism of action of 7-OH, the experimental protocols used to elucidate this mechanism, and the functional consequences of its interaction with its biological targets.

Molecular Mechanism of Action: A Biased Agonist at the µ-Opioid Receptor

The primary mechanism of action of 7-hydroxymitragynine is its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[8] Unlike classical opioids, 7-OH exhibits functional selectivity, or "biased agonism," meaning it preferentially activates one downstream signaling pathway over another.

Receptor Binding Affinity

7-OH demonstrates a high binding affinity for the µ-opioid receptor, significantly greater than that of its precursor, mitragynine.[9][10] It also interacts with kappa (κ) and delta (δ) opioid receptors, but with lower affinity, classifying it as a MOR-preferring ligand.[1][10]

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| 7-Hydroxymitragynine | 7.16 - 77.9 | 115.0 - 188 | 155 - 219 |

| Mitragynine | 161 - 238 | 1100 - 1700 | 155 - 6800 |

| Morphine | ~1.5 - 4.6 | - | - |

| Table 1: Comparative binding affinities (Ki) of 7-hydroxymitragynine, mitragynine, and morphine at opioid receptors, compiled from multiple studies.[2][8][10] |

The causality behind investigating binding affinity first is foundational; a compound must physically interact with a target to exert an effect. Radioligand competitive binding assays are the gold standard for this, quantifying the affinity (Ki) of a test compound by its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

G-Protein Pathway Activation

Upon binding to the MOR, 7-OH stabilizes a receptor conformation that promotes the coupling and activation of inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] The Gβγ subunits can modulate other effectors, such as ion channels. This G-protein signaling cascade is primarily associated with the therapeutic analgesic effects of opioids.[12] 7-OH is a partial agonist of this pathway, meaning it activates G-protein signaling but to a lesser maximal effect than a full agonist like DAMGO or morphine.[7][13]

Minimal β-Arrestin-2 Recruitment

A critical feature of 7-OH's mechanism is its weak recruitment of the β-arrestin-2 pathway.[3][7] In classical opioids, agonist binding to the MOR also leads to the recruitment of β-arrestin-2. This protein is involved in receptor desensitization, internalization, and the initiation of signaling cascades that are linked to the adverse effects of opioids, such as respiratory depression, tolerance, and constipation.[12][14] The significant bias of 7-OH towards G-protein signaling over β-arrestin recruitment is a key area of research, as it may provide a molecular basis for a wider therapeutic window.[3][7][14]

Caption: Signaling pathway of 7-hydroxymitragynine at the µ-opioid receptor.

Experimental Protocols for Mechanistic Elucidation

The characterization of 7-OH's mechanism of action relies on a suite of validated in vitro and in vivo assays. Each protocol is designed to answer a specific question about the compound's interaction with its target and the resulting biological effect.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 7-OH for the µ, κ, and δ opioid receptors.

Causality: This is the primary assay to confirm and quantify the physical interaction between the compound and its receptor targets. It is a self-validating system as the results are compared against known high-affinity ligands and controls for non-specific binding.

Methodology:

-

Receptor Source Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human µ, κ, or δ opioid receptor.[12]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR, [³H]-DPDPE for DOR, at a concentration near their Kd.

-

Test Compound: Prepare serial dilutions of 7-hydroxymitragynine.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like Naloxone.[12]

-

-

Assay Setup (96-well plate):

-

Total Binding wells: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding wells: Receptor membranes + Radioligand + Non-specific Control.

-

Test Compound wells: Receptor membranes + Radioligand + Serial dilutions of 7-OH.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the concentration of 7-OH. Determine the IC50 (concentration of 7-OH that inhibits 50% of radioligand binding) and then calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental workflow for the radioligand competitive binding assay.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of Gi/o proteins by 7-OH at the MOR, and to determine its potency (EC50) and efficacy (Emax).

Causality: This assay directly measures a proximal event in the GPCR signaling cascade, providing a functional readout of G-protein activation.[15] It is essential for distinguishing agonists from antagonists and for quantifying the degree of receptor activation.

Methodology:

-

Reagent Preparation:

-

Membrane Source: As in the binding assay.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

-

GDP: Added to the buffer to ensure G-proteins are in their inactive, GDP-bound state at baseline.

-

Test Compound: Serial dilutions of 7-OH.

-

Controls: Buffer for basal binding, a full agonist (e.g., DAMGO) for maximal stimulation, and unlabeled GTPγS for non-specific binding.

-

-

Assay Setup (96-well plate): Combine membranes, assay buffer with GDP, and varying concentrations of 7-OH (or controls). Pre-incubate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the stimulated binding against the concentration of 7-OH to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

Protocol 3: In Vivo Analgesia Assessment (Tail-Flick Test)

Objective: To evaluate the analgesic efficacy of 7-OH in a live animal model.

Causality: This in vivo assay provides a physiologically relevant measure of the compound's ultimate therapeutic effect (pain relief). The latency to response is a direct indicator of the compound's ability to modulate nociceptive pathways.

Methodology:

-

Animal Model: Use laboratory mice or rats (e.g., C57BL/6 mice).[16][17]

-

Acclimatization: Allow animals to acclimate to the testing room and handling for at least 30-60 minutes before the experiment.

-

Baseline Measurement: Measure the baseline tail-flick latency for each animal. Place the animal in a restrainer, and focus a beam of radiant heat onto a specific portion of its tail. Record the time it takes for the animal to flick its tail away from the heat source.[16][18] A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

-

Compound Administration: Administer 7-OH (or vehicle control, or a positive control like morphine) via a specific route (e.g., subcutaneous, intraperitoneal).

-

Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

-

Data Analysis: Convert the latency times into a percentage of maximum possible effect (%MPE). Plot %MPE against time to determine the time-course of analgesia, or against dose to determine the ED50 (the dose that produces 50% of the maximum analgesic effect).

Conclusion

The mechanism of action of 7-hydroxymitragynine is centered on its function as a potent, partial, and G-protein biased agonist at the µ-opioid receptor. Its high affinity for the receptor, coupled with its preference for activating the G-protein pathway while minimally engaging the β-arrestin-2 pathway, distinguishes it from classical opioids.[3][7] This unique pharmacological profile, elucidated through a combination of in vitro binding and functional assays and confirmed by in vivo efficacy studies, makes 7-OH a compound of significant interest. The detailed protocols provided herein represent the foundational experimental framework for such investigations. For drug development professionals and researchers, understanding this nuanced mechanism is crucial for exploring the therapeutic potential of 7-OH and designing next-generation analgesics with improved safety and efficacy.

References

-

Krueger, K. M., et al. (2019). 7-Hydroxymitragynine is an active metabolite of mitragynine and a key mediator of its analgesic effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

-

Obeng, S., et al. (2021). Opioid receptor affinities for kratom alkaloids. Scientific Reports, 11(1), 1-10. [Link]

-

Hemby, S. E., et al. (2019). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Journal of Pharmacology and Experimental Therapeutics, 368(2), 262-272. [Link]

-

Thangam, R., et al. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(11), 1079-1090. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

-

Kratom Alkaloid Guide. (n.d.). Know About 7‑Hydroxymitragynine (7oh). Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. [Link]

-

Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(3), 1564-1576. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Kratom Alks. (n.d.). 7 Hydroxymitragynine: Active Metabolite & μ-Opioid Agonist. [Link]

-

Dilworth Center. (2025). 7-Hydroxymitragynine: The Potent Opioid Compound in Kratom. [Link]

-

Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

-

Mouse Phenome Database. (n.d.). Tail Flick. Retrieved from [Link]

-

National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. [Link]

-

Tanna, R. S., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder. Pharmaceuticals, 17(3), 291. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. SciProfiles. [Link]

-

Chakraborty, S., et al. (2021). Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom's Alkaloids with Reported Antinociception in Vivo. ACS Chemical Neuroscience, 12(3), 488-500. [Link]

-

Diabetic Complications Consortium. (2004). Tail Flick Assay. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Review on Analgesic activity using Tail Immersion Method. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ResearchGate. [Link]

-

Zhang, J., et al. (2021). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 12(1), 221-229. [Link]

-

Wikipedia. (n.d.). Mitragynine. Retrieved from [Link]

-

Zaveri, N. T., et al. (2018). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 1(2), 70-83. [Link]

-

Chear, N. J., et al. (2021). Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers. Frontiers in Pharmacology, 12, 751656. [Link]

-

Li, G., et al. (2013). Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry. Nature Chemical Biology, 9(1), 37-43. [Link]

Sources

- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kratomalks.org [kratomalks.org]

- 8. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. web.mousephenotype.org [web.mousephenotype.org]

- 18. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

A Technical Guide to Investigating the Potential Biological Activity of 7-Hydroxy-7-phenylheptanoic Acid

Abstract

7-Hydroxy-7-phenylheptanoic acid is a unique small molecule featuring a seven-carbon aliphatic chain, a terminal carboxylic acid, and a benzylic hydroxyl group. While direct biological data on this specific compound is scarce, its structural analogues, such as 7-oxo-7-phenylheptanoic acid, are known intermediates in the synthesis of established therapeutic agents like Seratrodast, a thromboxane A2 receptor antagonist.[1][2] This structural precedent, combined with the known bioactivities of other ω-phenylalkanoic acids, provides a strong rationale for its investigation.[3][4] This guide presents a comprehensive, scientifically-grounded framework for the systematic evaluation of this compound. We provide a plausible synthetic route, detailed protocols for a tiered in vitro screening cascade—from broad cytotoxicity to specific anti-inflammatory and antimicrobial assays—and a logical framework for data interpretation to guide further research. This document is intended for researchers in drug discovery and medicinal chemistry, offering a robust starting point for unlocking the therapeutic potential of this promising chemical entity.

Introduction

The family of phenylalkanoic acids represents a versatile chemical scaffold found in both natural products and synthetic pharmaceuticals.[3][4] Nature utilizes these structures for a variety of functions, with some demonstrating antimicrobial or antifungal properties.[4] In medicinal chemistry, this scaffold has been successfully exploited to create targeted therapeutics. A notable example is Seratrodast, an anti-asthmatic agent, whose synthesis involves the precursor 7-oxo-7-phenylheptanoic acid.[1][2]

The subject of this guide, this compound, is a close structural relative, differing by the reduction of a ketone to a hydroxyl group. This seemingly minor modification can have profound effects on a molecule's biological activity by altering its polarity, hydrogen bonding capacity, and stereochemical interactions with protein targets. The presence of the benzylic alcohol introduces a chiral center, offering potential for stereospecific bioactivity.

This guide puts forth the hypothesis that the combination of a lipophilic phenyl ring, a flexible seven-carbon spacer, a terminal acidic group, and a chiral hydroxyl function endows this compound with the potential for significant and novel biological activity. We will therefore outline a systematic, multi-pronged approach to explore its therapeutic possibilities, focusing primarily on anti-inflammatory, cytotoxic, and antimicrobial screening.

Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays and interpreting their results.

Structure and Predicted Properties

The key structural features of this compound are its phenyl ring, the C7 carboxylic acid chain, and the hydroxyl group at the benzylic position (C7).

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈O₃ | Calculated |

| Molecular Weight | 222.28 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Predicted LogP | ~2.5 - 3.0 | ALOGPS/ChemDraw |

| Chiral Centers | 1 (at C7) | Structural Analysis |

| Hydrogen Bond Donors | 2 (OH, COOH) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (OH, C=O, OH) | Structural Analysis |

Table 1: Key physicochemical properties of this compound.

Proposed Synthetic Route

Causality Behind Experimental Choices:

-

Grignard Reagent: The use of 6-bromo-1-hexene allows for the introduction of a six-carbon chain with a terminal double bond. This double bond is a convenient functional handle for the subsequent oxidation step.

-

Oxidative Cleavage: Using a catalytic amount of Potassium Permanganate (KMnO₄) with a stoichiometric amount of a milder co-oxidant like Sodium Periodate (NaIO₄) is a standard method for cleaving an alkene to a carboxylic acid without aggressively oxidizing the secondary alcohol. This provides a high-yield pathway to the final product.

Characterization and Quality Control

Before any biological testing, the identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and absence of starting materials.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.

Rationale for Biological Screening & Target Selection

The selection of initial biological screens is guided by the principle of structural analogy and known activities of related compounds.

-

Anti-inflammatory Potential: The most direct lead comes from the compound's relationship to the Seratrodast precursor.[1][2] Seratrodast functions by blocking the thromboxane A2 receptor, a key player in inflammation and bronchoconstriction. It is plausible that our hydroxyl-containing analogue could interact with this or related pathways in the arachidonic acid cascade.

-

Antimicrobial Potential: Various ω-phenylalkanoic acids isolated from natural sources have demonstrated antibacterial and antifungal properties.[4] The combination of a lipophilic phenyl group and an acidic tail is a common motif in membrane-disrupting antimicrobials.

-

Anticancer Potential: Many successful anticancer agents are natural products where hydroxyl groups are critical for their mechanism of action, often by inducing oxidative stress or apoptosis.[5] A primary cytotoxicity screen is therefore a crucial first step to identify any potential in this area.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a tiered approach, starting with broad screening and moving toward more specific, mechanism-based assays.

Protocol 3.1: General Cytotoxicity Screening (MTT Assay)

Rationale: This is a foundational assay to determine the compound's general toxicity profile against both cancerous and non-cancerous cells. It establishes a therapeutic window and identifies if the compound is broadly toxic or selectively active.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions in cell culture medium (e.g., from 200 µM to 1.56 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

| Cell Line | Compound | Predicted Outcome (Example) |

| MCF-7 (Cancer) | This compound | IC₅₀ = 15 µM |

| A549 (Cancer) | This compound | IC₅₀ = 25 µM |

| HEK293 (Non-cancer) | This compound | IC₅₀ = 150 µM |

| MCF-7 (Cancer) | Doxorubicin (Control) | IC₅₀ = 0.5 µM |

Table 2: Example data structure for summarizing MTT assay results. A high IC₅₀ in non-cancerous cells relative to cancer cells would indicate favorable selectivity.

Protocol 3.2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Rationale: This assay measures the ability of the compound to suppress the inflammatory response in macrophages, a key cell type in immunity. Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. Inhibition of NO production is a strong indicator of anti-inflammatory potential.

Methodology:

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Ensure concentrations are below the cytotoxic threshold determined in Protocol 3.1.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Readout: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3.3: Antimicrobial Activity (Broth Microdilution Assay)

Rationale: This standard protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency.

Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Readout: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth.

-

Validation: Resazurin or other viability dyes can be added to confirm the visual reading.

Data Interpretation and Next Steps

The initial in vitro screening results will guide the subsequent research direction. A decision-making framework is essential for efficient resource allocation.

-

If Selective Cytotoxicity is Observed: The immediate next step is to determine the mechanism of cell death. Assays for apoptosis (e.g., Caspase-Glo, Annexin V staining) are critical. If apoptosis is confirmed, progression to an in vivo xenograft model could be warranted.

-

If Anti-inflammatory Activity is Confirmed: The scope should be broadened to quantify the effect on other key inflammatory mediators. An ELISA to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is the logical next step. Positive results here would strongly support advancing to an in vivo model like carrageenan-induced paw edema.

-

If Antimicrobial Activity is Potent: Further studies should focus on the mechanism of action (e.g., membrane permeability assays) and determining whether the effect is bactericidal or bacteriostatic.

Conclusion

This compound stands as a compelling candidate for biological investigation. Its structural relationship to known pharmaceutical precursors and bioactive natural products provides a solid foundation for hypothesizing its potential roles in inflammation, cancer, and microbial infections. The experimental framework detailed in this guide—from a logical synthesis to a tiered in vitro screening cascade and a clear decision-making flowchart—offers a rigorous and efficient pathway for elucidating its therapeutic value. By following this systematic approach, researchers can effectively probe the bioactivity of this molecule and determine its potential for future drug development programs.

References

-

St. Angelo, A. J., & St. Angelo, C. C. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis Online. [Link]

-

GERLI, M. Phenyl alkanoid acids. Cyberlipid. [Link]

-

Autechem (n.d.). Exploring Ethyl 7-Hydroxy-7-Phenylheptanoate: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 7-Hydroxyheptanoic acid. National Center for Biotechnology Information. [Link]

- Hort, E. V. (1960). U.S. Patent No. 2,955,133. Washington, DC: U.S.

-

Autechem (n.d.). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. [Link]

-

Stenutz, R. (n.d.). 7-oxo-7-phenylheptanoic acid. NIST. [Link]

-

Oliveros-Gómez, I., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]

-

Zengin, G., et al. (2017). Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. Scientific Reports. [Link]

-

Kowalczyk, B., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

-

Olivera, E. R., et al. (2001). Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Molecular Microbiology. [Link]

-

Han, G., et al. (2013). Synthesis of (±)-7-Hydroxylycopodine. The Journal of Organic Chemistry. [Link]

-

Taylor, E. C., et al. (1992). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Journal of Medicinal Chemistry. [Link]

- Zhang, J., et al. (2015).

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science. [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. [Link]

-

Coballase-Urrutia, E., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ. [Link]

- Li, J., et al. (2017).

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenyl alkanoid acids | Cyberlipid [cyberlipid.gerli.com]

- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxy-7-phenylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-7-phenylheptanoic acid is a bifunctional molecule with potential applications as an intermediate in the synthesis of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and structural elucidation of this compound. The proposed synthetic route involves the selective reduction of 7-oxo-7-phenylheptanoic acid, a commercially available precursor. Detailed protocols for the synthesis, isolation via column chromatography, and characterization by modern spectroscopic techniques are presented. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Hydroxy carboxylic acids are a significant class of organic compounds, often serving as versatile building blocks in the synthesis of pharmaceuticals, biodegradable polymers, and fine chemicals. The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical transformations. This compound, with its phenyl-substituted secondary alcohol and a terminal carboxylic acid, presents an interesting scaffold for the development of new chemical entities. Its structure suggests potential for derivatization at two distinct points, making it a valuable intermediate for creating libraries of compounds for drug discovery.

While the direct discovery and isolation of this compound from natural sources have not been prominently reported in the scientific literature, its synthesis can be strategically planned from readily available starting materials. This guide outlines a robust and efficient laboratory-scale synthesis, leveraging established and reliable chemical transformations. The core of this guide is a detailed exposition of the practical aspects of its preparation and purification, aimed at enabling researchers to produce this compound in high purity.

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound is the selective reduction of the ketone functionality in 7-oxo-7-phenylheptanoic acid. The key challenge in this transformation is to reduce the ketone to a secondary alcohol without affecting the carboxylic acid group.

Rationale for the Choice of Reducing Agent

Several reducing agents can effect the conversion of a ketone to an alcohol. However, many potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the carboxylic acid. Therefore, a milder, more selective reagent is required. Sodium borohydride (NaBH₄) is an ideal choice for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl groups like esters and carboxylic acids under standard conditions.[1][2] The chemoselectivity of NaBH₄ arises from its lower reactivity compared to stronger hydride donors.[3]

The proposed reaction is the reduction of the ketone in 7-oxo-7-phenylheptanoic acid to a secondary alcohol using sodium borohydride in a protic solvent, such as methanol or ethanol.[1][4]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

7-Oxo-7-phenylheptanoic acid (≥98% purity)

-

Sodium borohydride (NaBH₄, ≥98% purity)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 7-oxo-7-phenylheptanoic acid in 100 mL of methanol. Stir the solution at room temperature until the starting material is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate with a drop of acetic acid).

-

Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask again in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Continue adding the acid dropwise until the pH of the solution is approximately 2-3.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude product obtained from the synthesis will likely contain minor impurities. Purification to a high degree of purity can be achieved using silica gel column chromatography.[5][6]

Caption: Workflow for the purification of this compound.

Detailed Protocol for Column Chromatography

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetic acid (glacial)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Eluent Selection: Determine an appropriate eluent system for column chromatography by performing TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate. A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to improve the resolution and prevent tailing of the carboxylic acid on the silica gel. An ideal eluent system will give the product an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexane:ethyl acetate). Wet pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the initial eluent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

-

Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound as a viscous oil or a low-melting solid.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods.[7][8][9]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet or doublet of doublets, ~4.7 ppm), the aliphatic chain protons (multiplets, ~1.2-2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The hydroxyl proton will also appear as a broad singlet, with its chemical shift being concentration-dependent. |

| ¹³C NMR | A signal for the carboxylic acid carbon (~175-180 ppm), signals for the aromatic carbons (~125-145 ppm), a signal for the carbon bearing the hydroxyl group (~70-75 ppm), and signals for the aliphatic carbons in the chain (~20-40 ppm).[10] |

| FT-IR | A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (~1710 cm⁻¹), a broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-O stretching for the alcohol (~1050-1150 cm⁻¹).[10] |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈O₃, MW: 222.28 g/mol ). Fragmentation patterns would likely include the loss of water and cleavage of the aliphatic chain.[11] |

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis, isolation, and characterization of this compound. The proposed methodology, centered on the selective reduction of a keto-acid precursor, is both efficient and scalable for laboratory purposes. The detailed protocols for synthesis and purification, along with the predicted spectroscopic data, offer a solid foundation for researchers to produce and validate this potentially valuable chemical intermediate. The principles and techniques outlined herein are grounded in established organic chemistry and are intended to empower further research and development in areas where this and similar molecules may have a significant impact.

References

- Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews31, 102-111 (2002).

- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

- BenchChem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). (2025).

- Common Organic Chemistry. Sodium Borohydride.

- Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.

- Saegusa, T., Kobayashi, S., Kimura, Y., & Yokoyama, T. Selective reduction of .alpha.-keto acids to .alpha.-hydroxy acids by phosphites. The Journal of Organic Chemistry41, 1647-1649 (1976).

- Chemistry Stack Exchange. Why can't sodium borohydride reduce carboxylic acid and ester groups? (2021).

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica54, 177-191 (2004).

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.

- BenchChem. A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. (2025).

- Ramachandran, P. V., et al. ChemInform Abstract: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- Organic Chemistry, Reaction Mechanism. Hydroxyl-directed 1,3 Reductions of Ketones. YouTube (2021).

- BenchChem.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).

- Wikipedia. Carbonyl reduction.

- NIST. 7-Phenylheptanoic acid. NIST WebBook.

- Organic Letters. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.

- ResearchGate. The hydrogenation of simple carboxylic acids. (2024).

- The University of Liverpool Repository.

- YouTube.

- ResearchGate. (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. (2020).

- Organic Chemistry Data.

- PubMed.

- Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

- CymitQuimica. CAS 40228-90-8: 7-Phenylheptanoic acid.

- PubMed.

- The Royal Society of Chemistry.

- BenchChem. In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. (2025).

- PubChem. 7-Hydroxyheptanoic acid.

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 7-Hydroxy-7-phenylheptanoic Acid: A Predictive and Methodological Guide